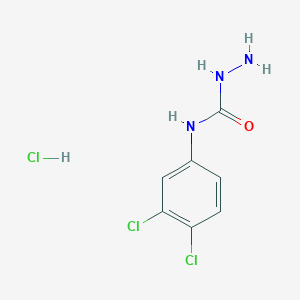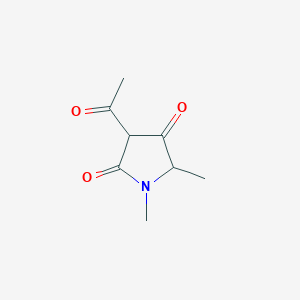
3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It belongs to the class of pyrrolidinediones, which are known for their diverse chemical properties and applications.
Preparation Methods
The synthesis of 3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the acetylation of 1,5-dimethylpyrrolidine-2,4-dione using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Scientific Research Applications
3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione can be compared with other similar compounds, such as:
1,5-Dimethylpyrrolidine-2,4-dione: This compound lacks the acetyl group, which may result in different chemical and biological properties.
3-Acetylpyrrolidine-2,4-dione: This compound lacks the methyl groups at positions 1 and 5, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-acetyl-1,5-dimethylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c1-4-7(11)6(5(2)10)8(12)9(4)3/h4,6H,1-3H3 |
InChI Key |
VOZXZAZPVMZBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(C(=O)N1C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
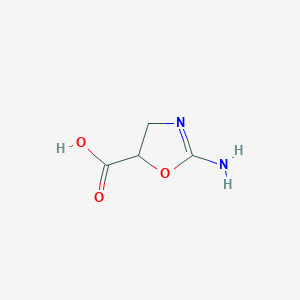

![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)


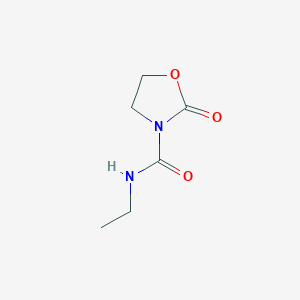
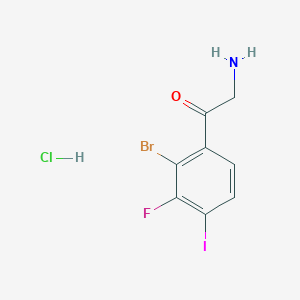
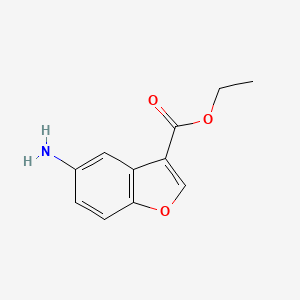
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)


